![molecular formula C16H16O B118076 Racemic-4-hydroxy[2,2]paracyclophane CAS No. 157018-15-0](/img/structure/B118076.png)

Racemic-4-hydroxy[2,2]paracyclophane

Vue d'ensemble

Description

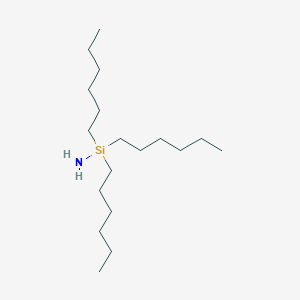

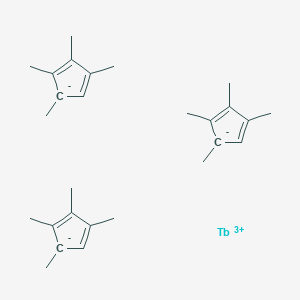

Racemic-4-hydroxy[2,2]paracyclophane is a chemical compound with the molecular formula C16H16O . It has been used in various studies and applications due to its unique properties .

Synthesis Analysis

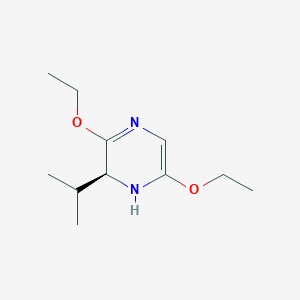

The synthesis of Racemic-4-hydroxy[2,2]paracyclophane involves the resolution of racemic (R, S)-4-formyl-5-hydroxy [2.2]paracyclophane (FHPC) into enantiomers via its Schiff’s base with (S)- and ®-α-phenylethylamine (α-PEAM). The absolute configuration was determined by an X-ray diffraction structural study .

Molecular Structure Analysis

The molecular structure of Racemic-4-hydroxy[2,2]paracyclophane is characterized by a molecular weight of 224.303 g/mol. More detailed information about its structure can be obtained through advanced analytical techniques .

Chemical Reactions Analysis

Racemic-4-hydroxy[2,2]paracyclophane has been involved in various chemical reactions. For instance, a method for the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane by means of a chiral isothiourea-catalyzed acylation with isobutyric anhydride has been reported .

Physical And Chemical Properties Analysis

Racemic-4-hydroxy[2,2]paracyclophane shares identical physical properties with its enantiomers, such as solubility and melting point . More detailed information about its physical and chemical properties can be obtained from specialized databases .

Applications De Recherche Scientifique

Chiral Auxiliaries and Asymmetric Synthesis : Racemic 4-hydroxy[2,2]paracyclophane and its derivatives are utilized as chiral auxiliaries in the asymmetric synthesis of amino acids. This application is highlighted by Antonov et al. (1995) who resolved Racemic-4-hydroxy[2,2]paracyclophane into enantiomers and used it for synthesizing β-hydroxy-α-amino acids and α-methylphenylalanine with high enantiomeric excesses (Antonov et al., 1995).

Resolution and Structural Studies : Rozenberg et al. (2002) reported the resolution of racemic 4-hydroxy[2,2]paracyclophane by fractional crystallization. They also performed X-ray diffraction to determine the absolute configurations of its enantiomers. This research contributes significantly to the understanding of its structural and stereochemical properties (Rozenberg et al., 2002).

Kinetic Resolution and Enantioenrichment : Weinzierl and Waser (2021) developed a method for the kinetic resolution of racemic 4-hydroxy[2,2]paracyclophane using chiral isothiourea-catalyzed acylation. This provides a novel way to obtain enantioenriched 4-hydroxy[2,2]paracyclophane, which is important for its application in asymmetric synthesis (Weinzierl & Waser, 2021).

Ligands for Catalysis : Braun et al. (2017) synthesized racemic and enantiopure planar chiral [2,2]paracyclophane containing amides. These compounds were investigated as ligands for titanium and zirconium in hydroamination reactions, translating their planar chirality into central chirality in the product (Braun et al., 2017).

Optical and Chiroptical Studies : Muranaka et al. (2008) investigated the optical resolution, absolute configuration, and chiroptical properties of three-layered [3.3]paracyclophane, a structurally related compound. This study provides insights into the chiroptical properties of the paracyclophane family (Muranaka et al., 2008).

Material Science Applications : Felder et al. (2021) in their review, discuss the use of enantiopure planar chiral [2.2]paracyclophanes in various fields including stereoselective synthesis and material sciences. These compounds are increasingly employed due to their unique properties and stability (Felder et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11,17H,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJZTZSDXOCMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Racemic-4-hydroxy[2,2]paracyclophane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)